棕榈碱

描述

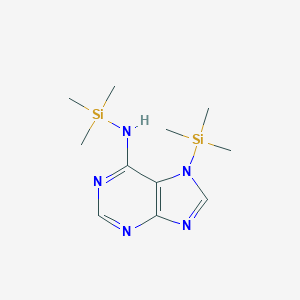

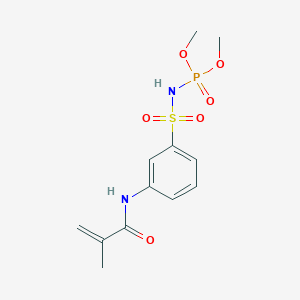

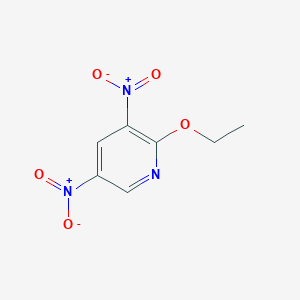

Palmatrubine is a derivative of palmatine, a natural isoquinoline alkaloid from the class of protoberberines. Palmatine is found in various plant families such as Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae and has been used traditionally in Asia for treating a range of conditions including jaundice, liver-related diseases, hypertension, inflammation, and dysentery . Palmatrubine, specifically 13-methyl-palmatrubine, has been isolated from Corydalis yanhusuo and has shown cytotoxic effects on cancer cells .

Synthesis Analysis

The synthesis of palmatrubine derivatives, such as 13-methyl-palmatrubine, involves chemical modifications of palmatine. For instance, 13 compounds were synthesized through thermal degradation and nucleophilic substitution reactions using palmatine as the raw material . Additionally, dl-tetrahydropalmatine, a reduced form of palmatine, was semi-synthesized by NaBH4 reduction from crude palmatine .

Molecular Structure Analysis

The molecular structure of palmatine and its derivatives has been characterized using various spectroscopic techniques. High-resolution mass spectrometry and MS/MS fragmentation analysis have been employed to confirm the purity and structure of isolated palmatine . Similarly, 1H-NMR and MS spectra were used to identify and confirm the structures of synthesized 9-O-alkyl substituted palmatine derivatives .

Chemical Reactions Analysis

Palmatine and its derivatives interact with biological molecules through various chemical reactions. For example, palmatine has been found to bind strongly to single-stranded poly(A) RNA structures, suggesting its potential as a lead compound for RNA-based drug targeting . The binding is characterized as exothermic and enthalpy-driven, indicating a strong affinity and specificity .

Physical and Chemical Properties Analysis

Palmatine exhibits a wide spectrum of pharmacological effects, including anti-cancer, anti-oxidation, anti-inflammatory, neuroprotection, anti-bacterial, anti-viral, and blood lipid regulation . It has been shown to inhibit the growth of human estrogen receptor-positive breast cancer cells and acts synergistically with doxorubicin . Palmatine also inhibits tyrosine hydroxylase, reducing dopamine biosynthesis . The pharmacokinetics of palmatine involve glucuronidation and sulfation as the main metabolic pathways . However, palmatine also exhibits DNA toxicity and has complex effects on metabolic enzymes in the liver .

科学研究应用

抗癌特性

棕榈碱在肿瘤学领域显示出可喜的结果,特别是在诱导癌细胞凋亡和细胞周期阻滞方面。 研究表明,棕榈碱对一组癌细胞系,特别是肺癌 A549 细胞具有细胞毒性作用 . 棕榈碱通过激活 P38 和 JNK 途径以及抑制 EGFR 途径发挥作用,为抗癌药物开发提供了潜在的治疗途径 .

免疫调节作用

研究表明,棕榈碱可以将肿瘤相关巨噬细胞的极化从 M2 转变为 M1,这在非小细胞肺癌 (NSCLC) 的发展中起着重要作用 . 这种作用至关重要,因为它可以抑制肿瘤介导的进展,并可能成为癌症免疫治疗的一种新策略 .

细胞生物学影响

在细胞生物学中,棕榈碱在体外和体内诱导凋亡和细胞周期阻滞的能力尤其引人注目。 棕榈碱对细胞活力、增殖和侵袭的剂量依赖性影响为深入了解癌细胞生长和存活的分子机制提供了见解 .

药理作用

棕榈碱已被研究其药理作用,包括抗白血病活性以及对非受体激活酶的抑制。 这些特性使其成为药理学研究中用于识别和含量测定的参考物质 .

治疗潜力

棕榈碱的治疗潜力正在被探索,特别是在肺癌的背景下。 棕榈碱在抑制 A549 细胞生长以及转变肿瘤巨噬细胞极化方面的作用突出了其在治疗应用中的重要性 .

药物开发

棕榈碱也在药物开发中被考虑,特别是在中药领域。 棕榈碱的多靶点药理作用及其成分的协同作用为开发新药提供了机会 .

安全和危害

作用机制

Target of Action

Palmatrubine, a natural agent isolated from Corydalis yanhusuo, primarily targets tumor-associated macrophages (TAMs), specifically the M2-activated TAMs . These M2-TAMs are known to be involved in multiple malignancies .

Mode of Action

Palmatrubine, specifically 13-methyl-palmatrubine (13MP), exhibits a cytotoxic effect on a panel of cancer cell lines in a time- and concentration-dependent manner . It interacts with its targets, the M2-TAMs, by shifting their polarization from M2 to M1 . This shift in polarization is dose-dependent .

Biochemical Pathways

The action of Palmatrubine affects several biochemical pathways. It causes activation of the P38 and JNK pathways and blocks the EGFR pathway . Furthermore, it inactivates the PI3K/AKT and JAK/STAT3 signaling pathways in certain cells .

Pharmacokinetics

It is known that palmatrubine is soluble in methanol, ethanol, and dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of Palmatrubine results in several molecular and cellular effects. It inhibits the proliferation, invasion, epithelial-mesenchymal transition (EMT), and growth of non-small cell lung cancer (NSCLC) cells . It also enhances apoptosis of these cells . Palmatrubine hinders M2-TAM-mediated NSCLC cell proliferation and invasion .

Action Environment

The environment can influence the action, efficacy, and stability of Palmatrubine. It is worth noting that the compound’s solubility in various organic solvents may influence its stability and efficacy in different environments.

属性

IUPAC Name |

2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUIDYLGKMWNEA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347303 | |

| Record name | Palmatrubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16176-68-4 | |

| Record name | Palmatrubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016176684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatrubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential anti-cancer mechanisms of Palmatrubine?

A1: Research suggests that Palmatrubine exhibits anti-tumor activity through various mechanisms, primarily focusing on its impact on lung cancer cells. In A549 lung cancer cells, Palmatrubine has been shown to:

- Induce apoptosis: Palmatrubine triggers programmed cell death in A549 cells in a dose-dependent manner. []

- Cause cell cycle arrest: The compound disrupts the cell cycle progression of A549 cells, further hindering uncontrolled growth. []

- Modulate signaling pathways: Palmatrubine has been observed to activate P38 and JNK pathways while simultaneously blocking the EGFR pathway, all of which are crucial in regulating cell growth and survival. []

- Shift macrophage polarization: In non-small cell lung cancer models, Palmatrubine has demonstrated the ability to shift macrophage polarization from the tumor-promoting M2 phenotype to the anti-tumor M1 phenotype. []

Q2: How does the structure of Palmatrubine contribute to its DNA-binding properties?

A2: Palmatrubine, like other protoberberine alkaloids, possesses structural features crucial for DNA binding:

- Quaternary ammonium cation: This positively charged group facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA. []

- Planar aromatic system: This structural feature enables Palmatrubine to intercalate between DNA base pairs, further enhancing binding affinity. []

Q3: Does Palmatrubine exhibit any specific DNA-binding preferences?

A3: Research indicates that Palmatrubine demonstrates a preference for AT-rich DNA sequences. [] This selectivity might be attributed to the structural features of AT-rich regions, potentially offering a more favorable environment for Palmatrubine intercalation or other binding interactions.

Q4: How does the absorption of Palmatrubine compare to other quaternary alkaloids in Corydalis yanhusuo?

A4: While the intestinal absorption of quaternary alkaloids from Corydalis yanhusuo is generally low, potentially due to efflux mechanisms, Palmatrubine exhibits relatively better absorption compared to other alkaloids like Columbamine, Dehydrocorybulbine, Berberine, and Dehydrocorydaline. [] This suggests that subtle differences in the chemical structure of these alkaloids might influence their interaction with intestinal transporters and ultimately impact their absorption profiles.

Q5: Are there any known analogs of Palmatrubine with enhanced anti-tumor activity?

A5: Studies exploring the structure-activity relationship of Palmatrubine analogs have shown that 13-methyl-Palmatrubine, a synthetic derivative, exhibits significant anti-tumor activity. [] This finding emphasizes the potential of chemical modifications within the Palmatrubine scaffold to enhance its therapeutic properties.

Q6: What are the sources of Palmatrubine?

A6: Palmatrubine has been isolated from various plant sources, including:

- Corydalis yanhusuo: This plant is a well-known traditional Chinese medicine used for pain and inflammation, and Palmatrubine is one of its bioactive constituents. [, , ]

- Stephania cf. rotunda: This plant species yielded Palmatrubine alongside other alkaloids, showcasing its presence in diverse botanical families. []

- Bongardia chrysogonum: This plant is traditionally used for various medicinal purposes, and Palmatrubine's isolation from it further highlights its potential therapeutic value. []

Q7: What analytical techniques are used to study Palmatrubine?

A7: Various analytical techniques are employed to characterize and quantify Palmatrubine, including:

- High-performance liquid chromatography (HPLC): This technique is widely used to separate, identify, and quantify Palmatrubine from complex plant extracts or biological samples. [, ]

- Spectroscopic methods: Spectroscopic techniques like ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy are essential for elucidating the structural features and stereochemistry of Palmatrubine. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)

![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)